

FERb 033: A Technical Guide to its Function in Cellular Pathways

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Compound of Interest

Compound Name: **FERb 033**

Cat. No.: **B560264**

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Introduction

FERb 033 is a synthetic, non-steroidal small molecule that has emerged as a valuable tool in cellular and molecular biology research. It is characterized as a potent and selective agonist for Estrogen Receptor β (ER β), a key nuclear receptor involved in a diverse array of physiological and pathological processes. This technical guide provides a comprehensive overview of **FERb 033**, its mechanism of action, its role in cellular signaling, and detailed protocols for key experimental applications.

Core Properties of FERb 033

FERb 033 was first described in 2009 as part of a study focused on the structural evolution of salicylaldoximes as selective ER β agonists. Its selectivity and potency make it an ideal probe for elucidating the specific functions of ER β in various cellular contexts.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that define the interaction of **FERb 033** with estrogen receptors.

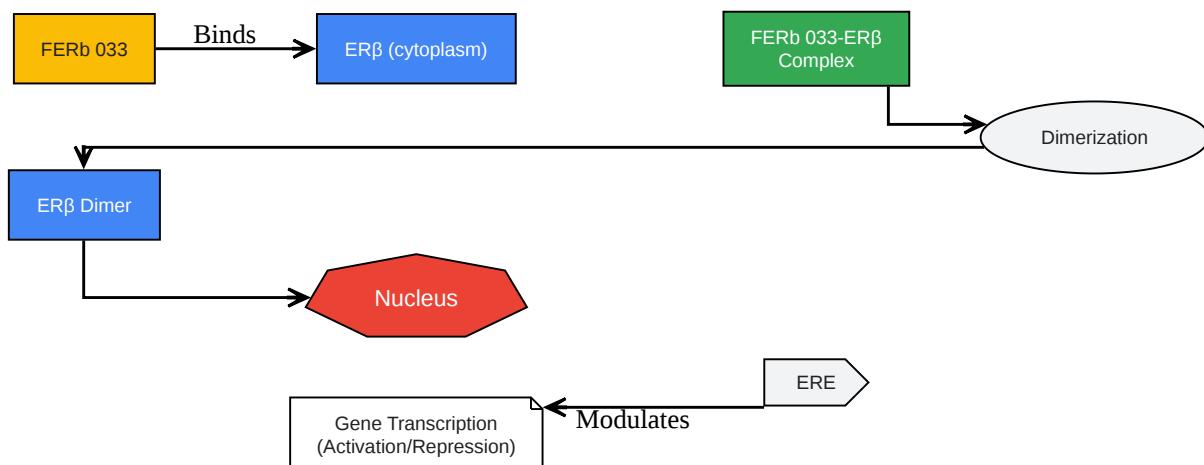
Parameter	Value	Receptor Subtype	Reference
Binding Affinity (Ki)	7.1 nM	Human ER β	[1]
Potency (EC50)	4.8 nM	Human ER β	[1]
Selectivity	62-fold	ER β over ER α	[1]

Cellular Signaling Pathways Modulated by FERb 033

As a selective ER β agonist, **FERb 033** influences cellular function primarily through the activation of Estrogen Receptor β . ER β activation triggers two main types of signaling pathways: genomic and non-genomic.

Genomic Signaling Pathway

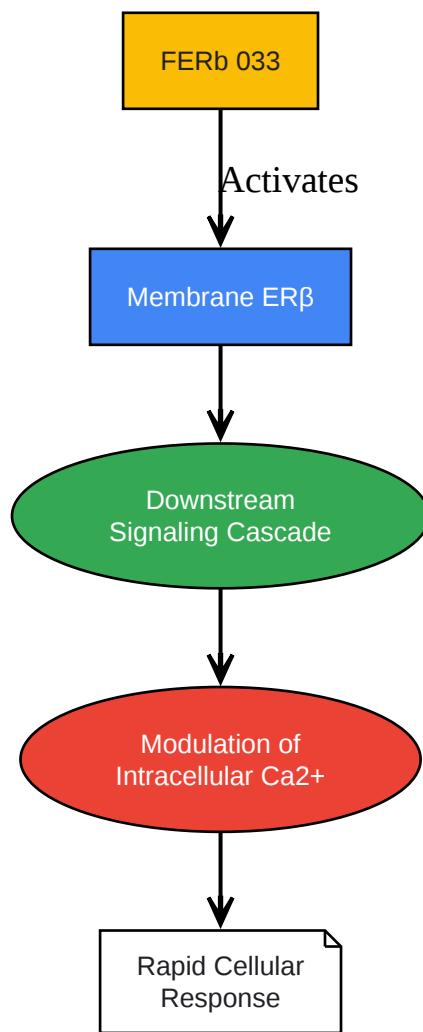
The classical, or genomic, pathway involves the direct regulation of gene expression. Upon binding **FERb 033**, ER β undergoes a conformational change, dimerizes, and translocates to the nucleus. The ER β dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, or interacts with other transcription factors to modulate their activity. This leads to the recruitment of co-activators or co-repressors, ultimately resulting in the activation or repression of gene transcription.



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Non-Genomic Signaling Pathway

In addition to its genomic effects, ER β can also initiate rapid, non-genomic signaling cascades. A subpopulation of ER β is localized to the plasma membrane. Upon activation by **FERb 033**, membrane-associated ER β can quickly activate various downstream signaling molecules, such as kinases, leading to rapid cellular responses that do not require gene transcription. One such pathway involves the modulation of intracellular calcium levels.

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Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of **FERb 033**.

Competitive Radioligand Binding Assay for ER β

This assay is used to determine the binding affinity (K_i) of **FERb 033** for the estrogen receptor β .

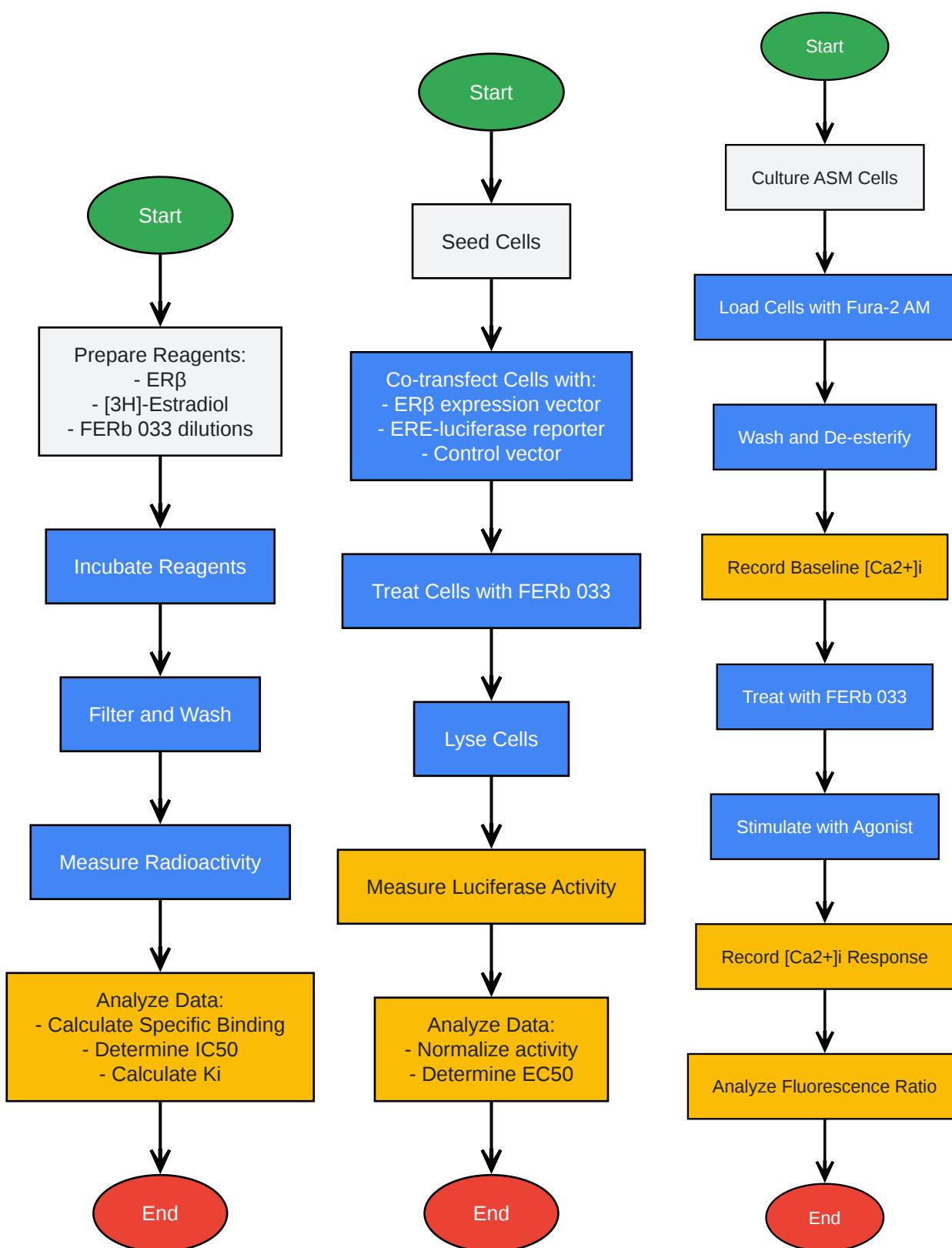
Materials:

- Purified recombinant human ER β
- [3 H]-Estradiol (Radioligand)
- **FERb 033** (unlabeled competitor)
- Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
- Scintillation vials and scintillation fluid
- Glass fiber filters
- Filtration apparatus

Procedure:

- Prepare a series of dilutions of **FERb 033** in binding buffer.
- In a multi-well plate, combine a fixed concentration of purified ER β , a fixed concentration of [3 H]-Estradiol (typically at its K_d concentration), and varying concentrations of **FERb 033**.
- Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
- Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
- Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

- Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Calculate the specific binding at each concentration of **FERb 033** by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the log concentration of **FERb 033** to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

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References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
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